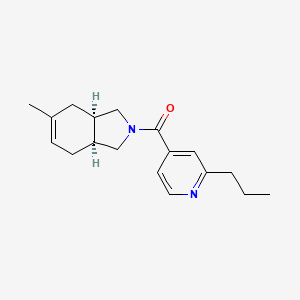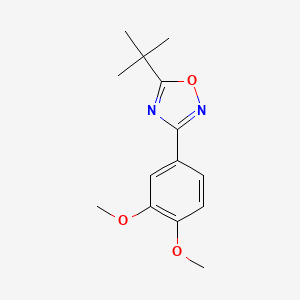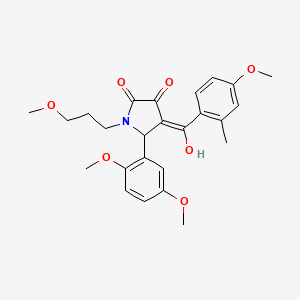![molecular formula C23H35NO6 B5398187 1-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butyl}-3,5-dimethylpiperidine oxalate](/img/structure/B5398187.png)
1-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butyl}-3,5-dimethylpiperidine oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butyl}-3,5-dimethylpiperidine oxalate is a chemical compound that is used in scientific research to study its mechanism of action, biochemical and physiological effects. It is synthesized using a specific method and has several advantages and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of 1-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butyl}-3,5-dimethylpiperidine oxalate involves the inhibition of acetylcholinesterase. This inhibition leads to an increase in the concentration of acetylcholine in the synaptic cleft, which can have several effects on the nervous system. Acetylcholine is involved in several processes, including muscle contraction, learning, and memory.
Biochemical and Physiological Effects:
1-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butyl}-3,5-dimethylpiperidine oxalate has several biochemical and physiological effects. It has been shown to increase the concentration of acetylcholine in the synaptic cleft, which can lead to an improvement in cognitive function. It has also been shown to have an analgesic effect, reducing pain sensation in animal models. Additionally, it has been shown to have an anti-inflammatory effect, reducing the production of inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butyl}-3,5-dimethylpiperidine oxalate in lab experiments is its specificity for acetylcholinesterase inhibition. This allows for the study of the effects of increased acetylcholine concentration on the nervous system. However, one limitation is that it may not accurately reflect the effects of acetylcholinesterase inhibition in humans, as animal models may have different responses to the compound.
Direcciones Futuras
There are several future directions for research involving 1-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butyl}-3,5-dimethylpiperidine oxalate. One direction is the study of its effects on cognitive function in humans. Another direction is the development of more specific inhibitors of acetylcholinesterase that can be used in clinical settings. Additionally, the compound could be studied for its potential as an analgesic or anti-inflammatory agent. Further research is needed to fully understand the potential applications of this compound.
In conclusion, 1-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butyl}-3,5-dimethylpiperidine oxalate is a chemical compound that has several applications in scientific research. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential applications of this compound.
Métodos De Síntesis
The synthesis of 1-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butyl}-3,5-dimethylpiperidine oxalate involves several steps. The first step is the reaction of 2-methoxy-4-(1-propen-1-yl)phenol with 1,4-dibromobutane in the presence of a base to form 4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butyl bromide. The second step involves the reaction of 4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butyl bromide with 3,5-dimethylpiperidine in the presence of a base to form 1-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butyl}-3,5-dimethylpiperidine. The final step involves the reaction of 1-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butyl}-3,5-dimethylpiperidine with oxalic acid to form 1-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butyl}-3,5-dimethylpiperidine oxalate.
Aplicaciones Científicas De Investigación
1-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butyl}-3,5-dimethylpiperidine oxalate is used in scientific research to study its mechanism of action, biochemical and physiological effects. It has been shown to have an inhibitory effect on the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the concentration of acetylcholine in the synaptic cleft, which can have several effects on the nervous system.
Propiedades
IUPAC Name |
1-[4-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]butyl]-3,5-dimethylpiperidine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33NO2.C2H2O4/c1-5-8-19-9-10-20(21(14-19)23-4)24-12-7-6-11-22-15-17(2)13-18(3)16-22;3-1(4)2(5)6/h5,8-10,14,17-18H,6-7,11-13,15-16H2,1-4H3;(H,3,4)(H,5,6)/b8-5+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPMLPYAYMBJHLW-HAAWTFQLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC(=C(C=C1)OCCCCN2CC(CC(C2)C)C)OC.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=CC(=C(C=C1)OCCCCN2CC(CC(C2)C)C)OC.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylpropanamide](/img/structure/B5398108.png)
![N-(5-benzyl-1,3-thiazol-2-yl)-4-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B5398112.png)

![(2S*,4S*,5R*)-1,2-dimethyl-4-({methyl[(3-methylpyridin-2-yl)methyl]amino}carbonyl)-5-(2-methylphenyl)pyrrolidine-2-carboxylic acid](/img/structure/B5398121.png)

![1,3-benzothiazol-2-yl[(4-methoxyphenyl)hydrazono]acetonitrile](/img/structure/B5398138.png)


![N-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl}-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5398170.png)
![N-[(5-methyl-1H-pyrazol-3-yl)methyl]-5-[(5,6,7,8-tetrahydronaphthalen-2-yloxy)methyl]isoxazole-3-carboxamide](/img/structure/B5398176.png)

![N-[rel-(1R,3R)-3-aminocyclopentyl]-2-oxo-2-phenylacetamide hydrochloride](/img/structure/B5398194.png)
![N-(3-methyl-1-pyridin-3-ylbutyl)-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5398199.png)
![1-(4-nitrophenyl)-4-[3-(3-nitrophenyl)acryloyl]piperazine](/img/structure/B5398208.png)